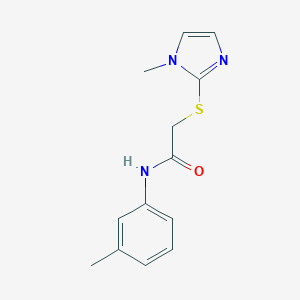
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a compound with potential applications in scientific research. This compound is also known as BRD4 inhibitor and is used in the study of various diseases, including cancer, inflammation, and viral infections.
作用機序
BRD4 inhibitors, including 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one, bind to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with chromatin and subsequent gene expression regulation. This leads to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects
The use of BRD4 inhibitors, including 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one, has been shown to have several biochemical and physiological effects. In cancer cells, BRD4 inhibition leads to the downregulation of oncogenes, resulting in decreased cell proliferation and increased apoptosis. Inflammatory responses are also reduced through the downregulation of pro-inflammatory cytokines. Additionally, BRD4 inhibitors have been shown to have antiviral effects by inhibiting viral replication.
実験室実験の利点と制限
The use of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments has several advantages. It is a potent and selective inhibitor of BRD4, making it a useful tool for studying the role of BET proteins in disease. Additionally, it has been shown to have low toxicity in vitro and in vivo.
However, there are also limitations to the use of this compound. Its solubility is limited, which can affect its bioavailability and efficacy. Additionally, its potency can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in scientific research. One potential application is in the study of cancer immunotherapy, as BRD4 inhibition has been shown to enhance the antitumor immune response. Additionally, the development of more potent and selective BRD4 inhibitors could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved treatment outcomes.
Conclusion
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a compound with potential applications in scientific research. Its ability to inhibit BRD4 and other BET proteins makes it a useful tool for studying the role of these proteins in various diseases. While there are limitations to its use, its low toxicity and selectivity make it a promising compound for future research.
合成法
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the reaction of 4-bromobenzaldehyde with 2,5-dimethoxybenzylamine in the presence of a catalytic amount of glacial acetic acid. The resulting intermediate is then reacted with 2,4-pentanedione in the presence of ammonium acetate to yield the final product.
科学的研究の応用
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer, inflammation, and viral infections. As such, BRD4 inhibitors have potential applications in the study of these diseases.
特性
製品名 |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C32H31BrN2O4 |
分子量 |
587.5 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C32H31BrN2O4/c1-32(2)17-24-28(25(36)18-32)27(23-16-22(38-3)14-15-26(23)39-4)29(30(37)19-8-6-5-7-9-19)31(34)35(24)21-12-10-20(33)11-13-21/h5-16,27H,17-18,34H2,1-4H3 |
InChIキー |
IAEYLPZUGORRJB-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)